2-(1-Chloroethyl)pyrimidine
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Overview
Description
2-(1-Chloroethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 1-chloroethyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the chloroethyl group can significantly influence the chemical reactivity and biological properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)pyrimidine typically involves the reaction of pyrimidine with 1-chloroethane under specific conditions. One common method is the nucleophilic substitution reaction where pyrimidine reacts with 1-chloroethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound can be purified through techniques such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions at different positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(1-aminoethyl)pyrimidine, while oxidation with hydrogen peroxide can produce 2-(1-hydroxyethyl)pyrimidine .
Scientific Research Applications
2-(1-Chloroethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by interfering with their DNA .
Comparison with Similar Compounds
Similar Compounds
2-(1-Bromoethyl)pyrimidine: Similar structure but with a bromoethyl group instead of a chloroethyl group.
2-(1-Hydroxyethyl)pyrimidine: Contains a hydroxyethyl group, leading to different reactivity and biological properties.
2-(1-Aminoethyl)pyrimidine: Features an aminoethyl group, which can significantly alter its interaction with biological targets
Uniqueness
2-(1-Chloroethyl)pyrimidine is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. The chloroethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential to form covalent bonds with biological macromolecules makes it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
2-(1-chloroethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5(7)6-8-3-2-4-9-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLSTYPNQQTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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